2-Methoxyestrone-1,4,16,16-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

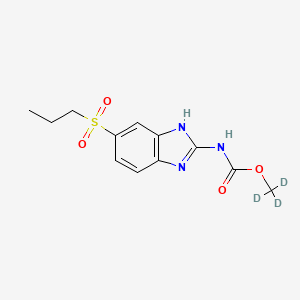

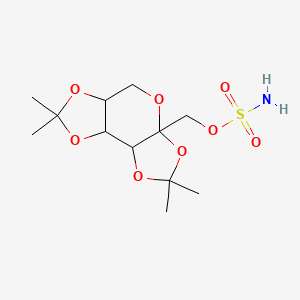

2-Methoxyestrone-1,4,16,16-d4 is a chemical compound primarily used in research and development applications . It is a deuterated form of 2-methoxyestrone, an estrogen hormone produced naturally by the body . This compound is labeled with four deuterium atoms, making it useful in isotopic labeling studies . It is commonly used in studies related to estrogen metabolism and the role of estrogen in various physiological processes . It has shown anti-cancer properties, particularly in breast cancer research .

Synthesis Analysis

The synthesis of 2-Methoxyestrone-1,4,16,16-d4 involves the replacement of hydrogen atoms in the molecule with deuterium atoms . This process makes it distinguishable from other molecules in a sample, which is useful in isotopic labeling studies .Molecular Structure Analysis

The chemical formula for 2-Methoxyestrone-1,4,16,16-d4 is C19H19D4O3 . It has a molecular weight of 305.40 g/mol .Chemical Reactions Analysis

The deuterium atoms in 2-Methoxyestrone-1,4,16,16-d4 replace hydrogen atoms in the molecule . This alteration is what makes it useful in isotopic labeling studies .Physical And Chemical Properties Analysis

2-Methoxyestrone-1,4,16,16-d4 is a white to off-white powder . It is soluble in organic solvents like methanol and ethanol .科学的研究の応用

2-Methoxyestrone and related estradiol metabolites have been studied for their role in the susceptibility of low-density lipoprotein to oxidation, suggesting a potential impact on lipid metabolism and cardiovascular health (Seeger, Mueck, & Lippert, 1997).

Techniques for measuring levels of 2-Methoxyestrone in human urine have been developed, aiding in the study of its physiological roles and variations in different groups, such as children, men, and pregnant women (Ball, Reu, Schwab, & Knuppen, 1979).

Supercritical fluid chromatography with tandem mass spectrometry has been employed to separate and quantify various estrogen metabolites including 2-Methoxyestrone, highlighting its significance in estrogen metabolism studies (Xu, Roman, Veenstra, Van Anda, Ziegler, & Issaq, 2006).

The intestinal bacterial metabolism of 2-Methoxyestrone has been investigated, revealing insights into its transformation into biologically active steroid hormones, which has implications for understanding its role in various physiological processes (Axelson & Sjövall, 1983).

A study on serum estrone and its metabolites, including 2-Methoxyestrone, in postmenopausal women has been conducted, contributing to our understanding of estrogen's role in conditions like breast cancer (Rangiah, Shah, Vachani, Ciccimaro, & Blair, 2011).

2-Methoxyestrone is recognized for its potential anticarcinogenic properties and minimal estrogen activities, indicating its importance in cancer research and hormone-related studies (2020, Definitions).

The metabolite has been noted in the study of urinary estrogen fractions in pregnant women, suggesting its fluctuating levels and potential role in pregnancy-related hormonal changes (Hobkirk & Nilsen, 1962).

Clinical trials have explored 2-Methoxyestradiol, a related compound, for its anticancer activity, particularly in hormone-refractory prostate cancer, highlighting the therapeutic potential of these estrogen metabolites (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).

The metabolism of 2-Methoxyestrone has been specifically studied in men, providing valuable information about its biological activity and potential health implications (Longcope, Flood, Femino, & Williams, 1983).

将来の方向性

特性

IUPAC Name |

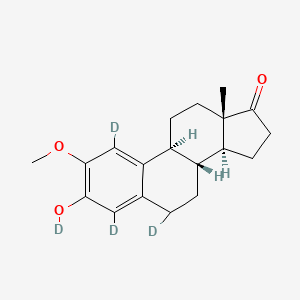

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-NZTFOOEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyestrone-1,4,16,16-d4 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)